molecular formula C8H15NO2 B14460283 3,3-Diethoxybutanenitrile CAS No. 70828-52-3

3,3-Diethoxybutanenitrile

Cat. No.: B14460283
CAS No.: 70828-52-3
M. Wt: 157.21 g/mol
InChI Key: WASNJGNSVLBQGZ-UHFFFAOYSA-N
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Description

3,3-Diethoxybutanenitrile (CAS: 104330-13-4, synonyms: 4,4-diethoxybutanenitrile, 3-Cyanopropionaldehyde diethyl acetal) is a nitrile derivative featuring two ethoxy groups at the 3-position of the butanenitrile backbone. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemical intermediates, owing to its acetal-protected aldehyde functionality and nitrile group, which enable diverse reactivity.

The acetal group enhances stability under basic conditions, making it a versatile precursor in multistep syntheses.

Properties

CAS No.

70828-52-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-diethoxybutanenitrile

InChI

InChI=1S/C8H15NO2/c1-4-10-8(3,6-7-9)11-5-2/h4-6H2,1-3H3

InChI Key

WASNJGNSVLBQGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CC#N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethoxybutanenitrile can be synthesized through the reaction of 3-cyanopropionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then converted to the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of 3,3-Diethoxybutanenitrile may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with substituted functional groups replacing the ethoxy groups.

Scientific Research Applications

3,3-Diethoxybutanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis to form corresponding alcohols. These reactions can influence various biochemical and physiological processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3,3-Diethoxybutanenitrile and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physicochemical Properties Toxicity and Safety Considerations
3,3-Diethoxybutanenitrile 104330-13-4 C₈H₁₅NO₂ 157.21 g/mol Diethoxy, nitrile Likely liquid; moderate polarity. Ethoxy groups enhance solubility in organic solvents. Limited toxicity data. Assume standard nitrile precautions: avoid inhalation, skin contact.
3,3-Dimethyl-2-phenylbutanenitrile 104330-13-4 C₁₂H₁₅N 173.25 g/mol Dimethyl, phenyl, nitrile Solid; higher melting point due to aromatic phenyl group. Lower solubility in polar solvents. May cause irritation. Handle with PPE; no specific carcinogenicity data.
4-Chloro-3,3-dimethylbutanenitrile 116673-94-0 C₆H₁₀ClN 131.60 g/mol Chloro, dimethyl, nitrile Likely liquid; reactive due to Cl. Higher density and potential volatility. Toxic upon inhalation/ingestion; chlorinated nitriles often exhibit acute toxicity.

Structural and Reactivity Differences

  • Substituent Effects: The diethoxy groups in 3,3-Diethoxybutanenitrile confer stability and polarity, favoring nucleophilic reactions at the nitrile group. The chloro substituent in 4-Chloro-3,3-dimethylbutanenitrile enhances electrophilicity, making it reactive in SN2 substitutions or eliminations.
  • Synthetic Utility :

    • 3,3-Diethoxybutanenitrile’s acetal group is ideal for protecting aldehydes in multistep reactions.
    • The phenyl variant may serve as a precursor for aromatic heterocycles, while the chloro analogue is suited for cross-coupling or functional group interconversion.

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